molecular formula C12H13ClO4 B3089350 Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate CAS No. 1192136-17-6

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B3089350
CAS No.: 1192136-17-6
M. Wt: 256.68 g/mol
InChI Key: AFDHPHZKKJYLPL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by its chloro and methoxy-substituted aromatic ring. This molecular structure classifies it as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Compounds with the β-keto ester motif are frequently employed in the synthesis of more complex heterocyclic structures . Research into analogous structures has demonstrated that such compounds can serve as key precursors in the development of pharmacologically active molecules . For instance, structurally related β-sulfinyl esters have been investigated as potent and reversible inhibitors of Monoacylglycerol Lipase (MAGL), a therapeutic target for conditions like neuropathic pain and inflammation . The specific substitution pattern on the phenyl ring suggests potential for interaction with various biological targets, making it a compound of interest for developing new therapeutic agents or chemical probes. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to construct diverse chemical libraries. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHPHZKKJYLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680516
Record name Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192136-17-6
Record name Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Products depend on the nucleophile used, such as 3-(3-methoxy-4-methoxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro and methoxy substituents on the phenyl ring may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional properties of β-keto esters are highly dependent on the nature and position of substituents on the aromatic ring. Below is a detailed comparison of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate with its analogs:

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Cl, 4-OCH₃ C₁₂H₁₃ClO₄ 256.68 Intermediate for heterocyclic synthesis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ C₁₂H₁₄O₄ 222.24 Precursor for benzofuran derivatives
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-OCH₃ C₁₂H₁₄O₄ 222.24 Altered reactivity due to ortho substitution
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F C₁₁H₁₁FO₃ 210.20 Enhanced electrophilicity from fluorine
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-F₂ C₁₁H₁₀F₂O₃ 228.19 Increased lipophilicity; drug discovery
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate 2,4-Cl₂, 5-NO₂ C₁₁H₉Cl₂NO₅ 306.10 High reactivity due to nitro group

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is electron-donating, enhancing resonance stabilization of the β-keto ester. In contrast, the 3-chloro substituent in the target compound introduces electron-withdrawing effects, increasing electrophilicity at the carbonyl group .
  • Positional Isomerism : Ortho-substituted analogs (e.g., 2-methoxyphenyl) exhibit steric hindrance, reducing reactivity in condensation reactions compared to para-substituted derivatives .
  • Halogen Effects : Fluorine substituents (e.g., 4-fluorophenyl) improve metabolic stability in drug candidates, whereas chlorine enhances electrophilicity, favoring nucleophilic attack in synthetic pathways .
Amination Reactions
  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes efficient amination with ammonium formate to yield ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate, a key intermediate for indole derivatives .
Condensation Reactions
  • Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate participates in rapid condensations due to the nitro group's strong electron-withdrawing nature, enabling facile formation of fused heterocycles .
  • The target compound’s chloro and methoxy groups likely moderate reactivity, balancing electron withdrawal and donation for controlled synthetic transformations .

Biological Activity

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H13ClO4C_{12}H_{13}ClO_{4}, with a molecular weight of approximately 256.68 g/mol. The structure features a chloro group and a methoxy group on the phenyl ring, which may enhance its biological activity by increasing binding affinity to specific molecular targets .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which is crucial for its pharmacological effects. The presence of the chloro and methoxy substituents may improve its specificity and potency against certain biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating microbial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This suggests that it may be useful in managing conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study assessed the compound's efficacy against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) range from 32 to 128 µg/mL across different strains, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Activity :
    • In a cellular model of inflammation, treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels, demonstrating its ability to modulate inflammatory pathways .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Table 1: Antimicrobial Activity Profile

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Table 2: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-alpha12060

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate, and what factors influence reaction efficiency?

The compound is typically synthesized via esterification of 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoic acid with ethanol under acidic or basic catalysis. Key factors include:

  • Reagent selection : Use of ethanol with catalytic H₂SO₄ or NaOEt for esterification .
  • Temperature control : Optimal yields are achieved at reflux conditions (~80°C) to drive equilibrium toward ester formation .
  • Purification : Recrystallization or column chromatography is required to isolate the product from unreacted starting materials or byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methoxy group (δ ~3.8 ppm), and ethyl ester protons (δ 1.2–4.3 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm) and quaternary carbons adjacent to the oxo group provide structural validation .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify molecular weight and functional groups .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, lab coats, and P95/P2 respirators to avoid inhalation or skin contact .
  • Ventilation : Use fume hoods to mitigate exposure to volatile intermediates during synthesis .
  • Waste disposal : Neutralize acidic byproducts before disposal and avoid release into drainage systems .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., Cl, OMe) influence reactivity in downstream reactions?

  • Electron-withdrawing Cl : Enhances electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., enolate formation) .
  • Electron-donating OMe : Stabilizes aromatic rings via resonance, potentially reducing reactivity in electrophilic substitution but improving solubility .
  • Steric hindrance : The 3-chloro-4-methoxy substitution pattern may restrict access to the β-keto ester moiety, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use HPLC or GC-MS to verify purity (>98%) before testing .
  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines may alter bioavailability. Standardize protocols using controls like known inhibitors .
  • Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl or bromo-substituted analogs) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 or kinases) .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to design optimized derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over time to identify key binding residues .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the ester group) .
  • Catalyst screening : Test alternatives like immobilized lipases for greener esterification .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Methodological Best Practices

Q. How should researchers address stability issues during storage?

  • Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis or oxidation .
  • Stability assays : Periodically analyze samples via TLC or NMR to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Q. What strategies validate the compound’s role as a synthetic intermediate?

  • Derivatization : Convert to amides or hydrazides to confirm reactivity of the β-keto ester group .
  • Cross-coupling reactions : Test participation in Suzuki-Miyaura or Heck reactions to evaluate compatibility with transition-metal catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

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